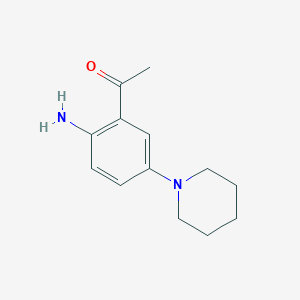

1-(2-Amino-5-piperidinophenyl)-1-ethanone

Description

Significance of Aryl Ketones and Amino-Substituted Aromatics in Chemical Research

Aryl ketones, characterized by a carbonyl group attached to an aromatic ring, are pivotal structural motifs in numerous natural products, pharmaceuticals, and agrochemicals. Their synthesis is a well-established area of organic chemistry, with methods like the Friedel-Crafts acylation being fundamental. khanacademy.orgyoutube.comorganic-chemistry.org The presence of the ketone functionality allows for a variety of subsequent chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Amino-substituted aromatics are another class of indispensable building blocks in chemical synthesis. The amino group, being a strong activating group, significantly influences the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the nitrogen atom itself can participate in a multitude of reactions, making these compounds valuable precursors for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.

Overview of the 1-(2-Amino-5-piperidinophenyl)-1-ethanone Structural Motif and its Synthetic Relevance

The structural motif of this compound combines the key features of both aryl ketones and amino-substituted aromatics, with the addition of a piperidine (B6355638) ring. The 2-aminoacetophenone (B1585202) core is a valuable precursor for the synthesis of quinolones and other heterocyclic systems. mdpi.com The piperidine moiety is a ubiquitous structural feature in a vast number of pharmaceuticals, contributing to improved pharmacokinetic properties such as solubility and bioavailability.

The synthetic relevance of this particular motif lies in its potential as a versatile intermediate. The amino group can be diazotized and converted into a variety of other functional groups. The ketone functionality can be manipulated to extend the carbon skeleton or introduce new stereocenters. The piperidine ring, while generally stable, can influence the electronic properties of the aromatic ring and provide a site for further functionalization.

While specific, detailed synthetic procedures for this compound are not widely reported in mainstream chemical literature, its synthesis can be conceptually approached through established methodologies. One plausible route involves the nucleophilic aromatic substitution of a halogen on a 2-amino-5-haloacetophenone with piperidine. libretexts.org Another potential pathway is the Friedel-Crafts acylation of an appropriately substituted N-phenylpiperidine, although the directing effects of the substituents would need to be carefully considered.

Table 1: General Synthetic Approaches to Substituted 2'-Aminoacetophenones

| Method | Description | Key Reagents |

| Friedel-Crafts Acylation | Acylation of anilines. Prone to challenges in post-treatment and waste generation. guidechem.com | Aniline (B41778), Acylating agent, Lewis Acid (e.g., AlCl₃) |

| Nitro Reduction | Reduction of a nitro group on an ortho-nitroacetophenone. guidechem.com | Ortho-nitroacetophenone, Reducing agent (e.g., H₂/Pd, Sn/HCl) |

| Amino Substitution | Substitution of a halogen on an ortho-halogenated acetophenone (B1666503). guidechem.com | Ortho-haloacetophenone, Amine nucleophile |

| Intramolecular Rearrangement | Rearrangement of N-acetylaniline. guidechem.com | N-acetylaniline, Lewis Acid (e.g., AlCl₃) |

Academic Research Trajectories for this compound

While dedicated academic studies on this compound are not extensively documented, the research trajectories of its constituent parts suggest several areas of potential investigation. The field of medicinal chemistry is a primary area where this compound could be of interest. Given the prevalence of the piperidine ring in drug molecules, this compound could serve as a key building block for the synthesis of novel therapeutic agents. nih.gov

Research could focus on the synthesis of a library of derivatives by modifying the amino and ketone functionalities to explore their structure-activity relationships (SAR) for various biological targets. For instance, condensation of the amino group with various electrophiles could yield a diverse set of amides, ureas, and sulfonamides. The ketone could be a handle for the introduction of different side chains or for the construction of more complex heterocyclic systems.

Furthermore, the photophysical properties of this compound and its derivatives could be another avenue of research. The 2-aminoacetophenone chromophore is known to exhibit interesting photochemical behavior, and the introduction of the piperidine group could modulate these properties, leading to potential applications in materials science or as fluorescent probes.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel bioactive compounds | Piperidine is a common motif in pharmaceuticals; the scaffold allows for diverse functionalization. nih.gov |

| Materials Science | Development of novel dyes or fluorescent probes | The 2-aminoacetophenone core possesses inherent photochemical properties. |

| Catalysis | Synthesis of novel ligands for metal catalysts | The nitrogen atoms could serve as coordination sites for metal ions. |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(2-amino-5-piperidin-1-ylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(16)12-9-11(5-6-13(12)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJWMWIBEZYOOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550317 | |

| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60283-14-9 | |

| Record name | 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of 1 2 Amino 5 Piperidinophenyl 1 Ethanone

Derivatization Chemistry of 1-(2-Amino-5-piperidinophenyl)-1-ethanone

The presence of three distinct reactive sites—the primary amino group, the piperidine (B6355638) nitrogen, and the acetyl carbonyl group—allows for selective functionalization, enabling the synthesis of a diverse array of derivatives.

Functionalization at the Amino Group

The primary aromatic amino group is a key site for derivatization due to its nucleophilic character. The electronic properties of the aromatic ring, influenced by both the acetyl and piperidine substituents, modulate the reactivity of this group.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides. This reaction converts the primary amine into a more stable amide, which can alter the compound's physical and chemical properties. For instance, reaction with acetyl chloride would yield N-(2-acetyl-4-piperidinophenyl)acetamide. Such reactions are fundamental in peptide synthesis and the modification of bioactive molecules. actascientific.com

Alkylation: Direct alkylation of the aromatic amine can be achieved using alkyl halides, although over-alkylation can be a challenge. This modification introduces alkyl chains, which can significantly impact the molecule's lipophilicity.

Diazotization: The primary aromatic amine can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups (e.g., -OH, -CN, -X where X is a halogen) via Sandmeyer-type reactions.

The introduction of these exocyclic amino groups can increase the electron density on the aromatic ring, making it more reactive toward electrophilic substitution. rsc.orgrsc.org

Reactions Involving the Piperidine Moiety

The piperidine ring contains a secondary amine nitrogen, which also serves as a nucleophilic and basic center. wikipedia.org

N-Alkylation and N-Acylation: Similar to the primary amino group, the piperidine nitrogen can be alkylated or acylated. Due to its aliphatic nature, it is generally more nucleophilic than the aromatic amine, allowing for selective reaction under controlled conditions.

Complex Formation: The lone pair of electrons on the piperidine nitrogen allows it to act as a ligand, forming coordination complexes with various metal ions. academicjournals.org For example, it can participate in zinc(II)-mediated formation of amidines. rsc.org

Ring Transformations: While the piperidine ring is generally stable, specific reagents and conditions can induce ring-opening or rearrangement reactions, although these are less common transformations for this type of stable heterocycle. nih.gov

Table 1: Potential Derivatization Reactions

| Functional Group | Reaction Type | Reagent Example | Product Functional Group |

| Primary Aromatic Amine | Acylation | Acetyl Chloride | Amide |

| Primary Aromatic Amine | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Piperidine Nitrogen | N-Alkylation | Methyl Iodide | Quaternary Ammonium (B1175870) Salt |

| Piperidine Nitrogen | N-Acylation | Benzoyl Chloride | Amide |

| Acetyl Carbonyl | Reduction | Sodium Borohydride (B1222165) | Secondary Alcohol |

| Acetyl Carbonyl | Condensation | Hydrazine (B178648) | Hydrazone |

Transformations of the Acetyl Carbonyl Group

The acetyl group's carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. The adjacent α-protons also exhibit acidity, enabling enolate formation.

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 1-(2-amino-5-piperidinophenyl)ethanol. More forceful deoxygenation methods, such as the Wolff-Kishner or Clemmensen reductions, can convert the carbonyl group into a methylene (B1212753) group (-CH₂-), though the conditions required might affect other functional groups. libretexts.org

Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition with organometallic reagents (e.g., Grignard reagents) to form tertiary alcohols. organic-chemistry.org

Condensation Reactions: It can react with primary amines or their derivatives, such as hydrazine or hydroxylamine, to form imines, hydrazones, or oximes, respectively. These reactions are often foundational for synthesizing heterocyclic rings. pjsir.org

Strategies for Modulating Chromatographic Properties through Derivatization

In analytical chemistry, particularly in chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), derivatization is a key strategy to improve the analytical performance for compounds that are non-volatile, thermally unstable, or lack a strong signal for detection. libretexts.orgsigmaaldrich.com

For this compound, derivatization can address several challenges:

Volatility for GC: The primary amine and the NH group of the piperidine can engage in hydrogen bonding, which decreases volatility. Converting these groups to less polar derivatives, such as amides or silyl (B83357) ethers (after reduction of the ketone), can significantly improve its behavior in GC analysis. sigmaaldrich.comnih.gov

Detection for HPLC: To enhance detection by UV-Vis or fluorescence detectors, chromophoric or fluorophoric tags can be introduced. libretexts.orgresearchgate.net Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the amino groups to produce highly fluorescent derivatives, enabling trace-level detection. researchgate.netsigmaaldrich.com The choice of derivatizing agent depends on whether one wants to target primary amines specifically or both primary and secondary amines. actascientific.com Derivatization can also alter the retention characteristics of the analyte, which is useful for separating it from complex matrices. actascientific.comnih.gov

Applications in Heterocyclic Synthesis as a Building Block

The ortho-aminoacetophenone core of this compound is a classic precursor in heterocyclic chemistry. The spatial proximity of the amino and acetyl groups allows for cyclocondensation reactions with various reagents to form fused ring systems.

Formation of Five-Membered Heterocycles

Five-membered heterocyclic rings are prevalent scaffolds in pharmaceuticals and other biologically active molecules. frontiersin.orgnih.gov This building block is well-suited for constructing various five-membered azaheterocycles. astate.edu

Pyrazoles: Pyrazoles can be synthesized from acetophenone (B1666503) precursors. bohrium.combiotech-spain.com A common strategy involves a condensation reaction between an enaminone intermediate (formed from the acetophenone) and hydrazine. galchimia.com The reaction of this compound with hydrazine or substituted hydrazines can lead to the formation of aminophenyl-substituted pyrazole (B372694) derivatives. pjsir.orgrjptonline.org

Imidazoles: The synthesis of imidazoles can be achieved from α-amino ketones. youtube.com For example, the Markwald synthesis involves the reaction of an α-amino ketone with cyanates or thiocyanates. youtube.com Alternatively, condensation of the ortho-diamine (which could be conceptually derived from the amino ketone) with aldehydes is a common route to fused imidazoles like benzimidazoles. organic-chemistry.org A one-pot approach using a ketone, an aldehyde, a primary amine, and ammonium acetate (B1210297) can also yield highly substituted imidazoles. acs.org

Triazoles: Triazoles are another important class of heterocycles. frontiersin.orgnih.gov Synthetic routes often involve multi-step sequences. For instance, amino acids can be used as starting materials to construct fused triazole systems. acs.org The amino group of the title compound could be transformed into an azide, which could then participate in a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. nih.gov Synthesizing 1,2,4-triazoles can be achieved by reacting hydrazine with a carboxylic acid derivative under acidic conditions. google.com

Table 2: Synthesis of Five-Membered Heterocycles

| Target Heterocycle | Co-reactant(s) | General Reaction Type |

| Pyrazole | Hydrazine / Substituted Hydrazine | Cyclocondensation |

| Imidazole | Aldehyde, Ammonia (B1221849)/Amine | Cyclocondensation |

| 1,2,3-Triazole | (after conversion to azide) Alkyne | Huisgen Cycloaddition |

| 1,2,4-Triazole | Carboxylic Acid, Hydrazine | Cyclocondensation |

Construction of Six-Membered Heterocyclic Systems

The functional groups of this compound are well-suited for building six-membered heterocyclic rings, particularly those fused to the original benzene (B151609) ring.

Pyridines: Substituted pyridines can be synthesized from acetophenone derivatives through various condensation reactions. researchgate.net One approach involves the copper-catalyzed reaction of an acetophenone with 1,3-diaminopropane, which provides direct access to 2-arylpyridines. organic-chemistry.org Other methods rely on multicomponent reactions, such as the condensation of the ketone with an aldehyde and an ammonia source (like ammonium acetate) to build the pyridine (B92270) ring. baranlab.org

Pyrimidines: The synthesis of pyrimidines generally involves the reaction of a three-carbon component with an N-C-N fragment like an amidine or guanidine. organic-chemistry.org The acetyl group of this compound can act as part of the three-carbon unit. For instance, it can react with reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone, which can then be cyclized with an amidine hydrochloride to yield a substituted pyrimidine. organic-chemistry.orgresearchgate.net

| Heterocycle | Synthetic Method | Key Reagents | Reaction Principle |

|---|---|---|---|

| Pyridine | Multicomponent Condensation | Aldehyde, Ammonium Acetate | Condensation of a ketone, aldehyde, and ammonia source to form the pyridine ring. baranlab.org |

| Pyrimidine | Enaminone-Amidine Cyclization | DMF-DMA, Amidine Hydrochloride | Formation of an enaminone followed by cyclocondensation with an N-C-N synthon. organic-chemistry.org |

Quinolones: The Friedländer annulation is a highly effective and direct method for synthesizing quinolines and quinolones from 2-aminoaryl aldehydes or ketones. synarchive.comwikipedia.org In this reaction, this compound is condensed with a compound containing a reactive α-methylene group (e.g., a β-ketoester like ethyl acetoacetate) under acidic or basic catalysis. nih.govresearchgate.net The reaction proceeds through an initial condensation or Schiff base formation, followed by an intramolecular aldol-type cyclization and dehydration to yield the fused quinolone ring system. wikipedia.orgsemanticscholar.org This is one of the most prominent applications of 2-aminoacetophenones in heterocyclic synthesis. nih.gov

Coumarins: Standard coumarin (B35378) syntheses, such as the Pechmann condensation, typically start from phenols. researchgate.net To synthesize a coumarin from this compound, the 2-amino group would first need to be converted to a hydroxyl group. This can be achieved via the Sandmeyer reaction, where the amine is diazotized with nitrous acid and then hydrolyzed to the corresponding phenol. The resulting 2-hydroxy-4-piperidinoacetophenone could then undergo a Pechmann condensation with a β-ketoester in the presence of an acid catalyst to form the coumarin lactone ring. researchgate.net Alternatively, amination of coumarin ethers via a Smiles rearrangement represents another route. acs.org

| Heterocycle | Synthetic Method | Key Reagents | Reaction Principle |

|---|---|---|---|

| Quinolone | Friedländer Annulation | Compound with α-methylene group (e.g., Ethyl Acetoacetate), Acid/Base Catalyst | Condensation and cyclization of a 2-aminoaryl ketone with a 1,3-dicarbonyl equivalent. wikipedia.orgresearchgate.net |

| Coumarin | Pechmann Condensation (post-modification) | 1. NaNO₂, H₂SO₄/H₂O 2. β-Ketoester, Acid Catalyst | Conversion of the amino group to a hydroxyl group, followed by acid-catalyzed condensation with a β-ketoester. researchgate.net |

Synthesis of Fused Heterocyclic Architectures

Beyond the synthesis of simple bicyclic systems like quinolones, this compound can be used to construct more complex, multi-ring fused heterocyclic architectures. These syntheses often occur in a tandem or one-pot fashion, leveraging the reactivity of both the amino and acetyl groups.

For example, the reaction of a 2-aminoaryl ketone with reagents like α-haloketones can lead to fused systems. A common strategy involves the initial reaction of the 2-aminopyridine (B139424) (an analogue) with an α-haloketone to form an intermediate that cyclizes to give an imidazo[1,2-a]pyridine. nih.gov Applying this logic, the amino group of this compound could react with a suitable dielectrophile to build an additional ring.

Furthermore, the products from the initial cyclization reactions can serve as substrates for subsequent annulations. For example, a quinolone synthesized via the Friedländer reaction can be further functionalized and cyclized to create tricyclic or tetracyclic systems. The development of tandem C-H activation and annulation strategies allows for the efficient construction of complex fused N-heterocycles from simpler precursors. rsc.org

| Heterocycle Type | Synthetic Method | Key Reagents | Reaction Principle |

|---|---|---|---|

| Imidazo-fused Systems (e.g., Imidazo[1,2-a]pyridines by analogy) | Condensation/Cyclization | α-Haloketone | Nucleophilic attack by the amino group on the α-haloketone, followed by intramolecular cyclization. nih.gov |

| Polycyclic Quinolones | Tandem Annulation | Various dielectrophiles or C-H activation catalysts | Further functionalization and cyclization of a pre-formed quinolone ring. rsc.org |

Imidazopyrimidines and Pyridoimidazoles

The synthesis of imidazo[1,2-a]pyrimidines and pyrido[1,2-a]imidazoles from this compound would conceptually rely on the presence of a 2-aminopyrimidine (B69317) or 2-aminopyridine functionality, respectively. A common and historically significant method for the formation of these bicyclic systems is the Tschitschibabin reaction. This reaction involves the condensation of a 2-aminoheterocycle with an α-haloketone.

For this compound to be utilized in a Tschitschibabin-type synthesis, a preliminary transformation of the aniline (B41778) moiety into a 2-aminopyridine or 2-aminopyrimidine ring would be necessary. General methods for the synthesis of 2-aminopyridines from anilines exist, though they often require multi-step sequences and may not be directly compatible with the substituents present on the starting material.

Alternatively, the acetyl group of this compound could be converted into an α-haloketone. This transformation is typically achieved through halogenation under acidic or basic conditions. The resulting α-halo-1-(2-amino-5-piperidinophenyl)-1-ethanone could then, in principle, react with a suitable dinucleophile to form a heterocyclic ring. However, the direct formation of an imidazopyrimidine or pyridoimidazole from this intermediate is not a standard synthetic route.

A hypothetical reaction pathway is presented in the table below, outlining the conceptual steps for the synthesis of a substituted imidazo[1,2-a]pyridine.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | Multi-step synthesis to form a 2-aminopyridine ring from the aniline moiety | 2-Amino-pyridine derivative |

| 2 | This compound | Halogenating agent (e.g., Br₂) | 1-(2-Amino-5-piperidinophenyl)-2-bromo-1-ethanone |

| 3 | 2-Amino-pyridine derivative and 1-(2-Amino-5-piperidinophenyl)-2-bromo-1-ethanone | Base, heat | Substituted Imidazo[1,2-a]pyridine |

This table represents a conceptual pathway and is not based on experimentally verified transformations of the specific starting material.

Triazolo[1,5-a]pyridines

The synthesis of triazolo[1,5-a]pyridines from precursors related to this compound would also necessitate the initial formation of a 2-aminopyridine ring. Established methods for the construction of the triazolo[1,5-a]pyridine scaffold include the cyclization of N-(pyrid-2-yl)formamidoximes or the oxidative cyclization of pyrimidin-2-yl-amidines.

To employ this compound in these synthetic strategies, it would first need to be converted to a 2-aminopyridine derivative. Following the formation of the pyridine ring, further functional group manipulations would be required to introduce the necessary amidoxime (B1450833) or amidine functionalities for the subsequent cyclization to form the triazole ring.

The following table outlines a conceptual synthetic sequence for the formation of a triazolo[1,5-a]pyridine derivative.

| Step | Reactant(s) | Reagent(s) and Conditions | Product |

| 1 | This compound | Multi-step synthesis to form a 2-aminopyridine ring from the aniline moiety | 2-Amino-pyridine derivative |

| 2 | 2-Amino-pyridine derivative | Reagents to form an N-(pyrid-2-yl)formamidoxime | N-(pyrid-2-yl)formamidoxime derivative |

| 3 | N-(pyrid-2-yl)formamidoxime derivative | Dehydrating agent (e.g., P₂O₅) | Substituted Triazolo[1,5-a]pyridine |

This table represents a conceptual pathway and is not based on experimentally verified transformations of the specific starting material.

Investigation of Reaction Mechanisms and Kinetics

Detailed studies on the reaction mechanisms and kinetics for the transformation of this compound into the aforementioned heterocyclic systems are not available in the current scientific literature, as the direct synthesis from this specific starting material has not been reported.

However, the general mechanisms for the formation of these heterocycles are well-established. The Tschitschibabin reaction for imidazo[1,2-a]pyridines proceeds via an initial SN2 reaction between the pyridine nitrogen of the 2-aminopyridine and the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration.

The formation of triazolo[1,5-a]pyridines from N-(pyrid-2-yl)amidoximes typically involves a cyclodehydration reaction. The kinetics of these reactions are influenced by factors such as the nature of the substituents on both reactants, the solvent, the temperature, and the presence of catalysts.

Kinetic studies of these types of reactions often involve monitoring the disappearance of reactants or the appearance of products over time using techniques such as spectroscopy (UV-Vis, NMR) or chromatography (HPLC, GC). The data obtained can then be used to determine the reaction order, rate constants, and activation parameters, providing insight into the reaction mechanism.

Despite a comprehensive search for scientific literature, specific experimental spectroscopic data for the compound this compound could not be located. While information on related compounds and derivatives is available, the detailed 1H NMR, 13C NMR, HRMS, X-ray diffraction, and IR spectroscopy data required to accurately populate the requested article sections for this specific molecule is not present in the available search results.

Therefore, it is not possible to generate the detailed, data-driven article as per the user's strict outline and content requirements. Generating such an article without citable, experimental data would lead to speculation and scientific inaccuracy, which contravenes the core requirements of the request.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2 Amino 5 Piperidinophenyl 1 Ethanone and Its Derivatives

Complementary Spectroscopic Techniques for Functional Group Analysis and Electronic Structure

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For 1-(2-Amino-5-piperidinophenyl)-1-ethanone and its derivatives, UV-Vis spectroscopy provides valuable insights into the chromophoric system arising from the substituted acetophenone (B1666503) core. The absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically non-bonding, n, or π orbitals) to higher energy anti-bonding (π*) orbitals. The wavelengths and intensities of these absorptions are characteristic of the molecule's electronic structure.

The UV-Vis spectrum of this compound is primarily determined by the electronic transitions associated with the 2-aminoacetophenone (B1585202) moiety, which is further modulated by the presence of the piperidine (B6355638) group. The key chromophore is the benzene (B151609) ring conjugated with the acetyl group (C=O) and influenced by the amino (-NH2) and piperidino substituents.

Electronic Transitions and Spectral Interpretation

The electronic spectrum of this compound is expected to exhibit two main types of absorption bands:

π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* anti-bonding orbitals within the aromatic ring and the conjugated carbonyl group. The benzene ring itself has characteristic absorptions, which are significantly altered by the presence of substituents. The amino and piperidino groups, being strong auxochromes (electron-donating groups), cause a bathochromic shift (shift to longer wavelengths) of these bands compared to unsubstituted acetophenone. This is due to the delocalization of the lone pair of electrons from the nitrogen atoms into the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π* anti-bonding orbital. These transitions are characteristic of molecules containing a carbonyl group. In this compound, this band is expected to appear at longer wavelengths compared to the π → π* transitions.

Detailed Research Findings

While specific experimental UV-Vis data for this compound is not extensively reported in publicly available literature, the spectral characteristics can be reliably inferred from the analysis of its structural components and related compounds.

The parent chromophore, 2-aminoacetophenone, typically exhibits a strong absorption band around 230-250 nm and a weaker, longer-wavelength band in the region of 320-360 nm in a non-polar solvent. The piperidino group at the 5-position (para to the amino group) is a strong electron-donating group. This substitution is expected to cause a significant bathochromic shift of the main absorption bands due to extended conjugation and increased electron density in the aromatic ring.

The position of the absorption maxima (λmax) can also be influenced by the solvent polarity. In polar solvents, a solvatochromic effect is often observed. For π → π* transitions, polar solvents tend to cause a red shift, while for n → π* transitions, a blue shift (hypsochromic shift) is commonly observed due to the stabilization of the non-bonding electrons by the polar solvent.

Data Tables

The following tables summarize the expected UV-Vis absorption data for this compound and the influence of various substituents on its derivatives. The data for the parent compound is an estimation based on the analysis of its chromophoric systems. The data for the derivatives illustrates the expected spectral shifts upon substitution.

Table 1: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) (π → π) | Molar Absorptivity (ε, L·mol-1·cm-1) | λmax (nm) (n → π) | Molar Absorptivity (ε, L·mol-1·cm-1) |

| Hexane | ~255 | ~12,000 | ~350 | ~200 |

| Ethanol | ~260 | ~13,500 | ~340 | ~250 |

| Acetonitrile | ~258 | ~13,000 | ~345 | ~220 |

Table 2: Predicted UV-Vis Spectral Shifts for Derivatives of this compound in Ethanol

| Derivative | Substituent (R) at position X | Expected λmax (nm) (π → π*) | Nature of Shift |

| Parent Compound | -H | ~260 | - |

| Derivative A | -OCH3 (at 4-position of phenyl) | ~275 | Bathochromic |

| Derivative B | -NO2 (at 4-position of phenyl) | ~250 | Hypsochromic |

| Derivative C | -Cl (at 4-position of phenyl) | ~265 | Bathochromic |

| Derivative D | -CN (at 4-position of phenyl) | ~252 | Hypsochromic |

Note: The predicted shifts are based on the electronic effects of the substituents. Electron-donating groups (e.g., -OCH3) are expected to cause a bathochromic shift, while electron-withdrawing groups (e.g., -NO2, -CN) are expected to cause a hypsochromic shift of the primary π → π transition.*

Computational Chemistry and Theoretical Investigations of 1 2 Amino 5 Piperidinophenyl 1 Ethanone

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are foundational to understanding the intrinsic properties of a molecule from first principles. wikipedia.org Methods like Density Functional Theory (DFT) offer a balance between computational cost and accuracy, making them a popular choice for studying organic molecules of this size. nanobioletters.com Such studies would elucidate the fundamental electronic and structural characteristics of the compound.

Electronic Structure and Frontier Molecular Orbital Analysis

This analysis would focus on the distribution of electrons within the molecule and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter, as it helps to determine the molecule's chemical reactivity, kinetic stability, and optical properties. scispace.com A smaller gap generally implies higher reactivity. The analysis would map these orbitals to visualize regions of the molecule that are likely to act as electron donors (HOMO) or acceptors (LUMO).

Conformational Analysis and Energetics

Due to the presence of flexible groups like the piperidine (B6355638) ring and the rotatable bond connecting it to the phenyl ring, 1-(2-Amino-5-piperidinophenyl)-1-ethanone can exist in multiple spatial arrangements, or conformations. Conformational analysis involves systematically calculating the potential energy of these different arrangements to identify the most stable, low-energy structures. mdpi.comresearchgate.net This is crucial as the biological activity and physical properties of a molecule are often dictated by its preferred three-dimensional shape. nih.gov The results would typically be presented as a potential energy surface, highlighting the global minimum energy conformer and the energy barriers to rotation between different stable forms.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can predict various spectroscopic data. For instance, theoretical calculations can determine the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By comparing these calculated frequencies with experimental data, researchers can confirm the molecular structure and assign specific spectral peaks to the vibrations of particular bonds or functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would place the molecule in a simulated environment (such as a solvent like water) and calculate the atomic trajectories based on a force field. This would allow for the exploration of its conformational landscape in a dynamic context, revealing how the molecule flexes, rotates, and interacts with its surroundings. Such simulations provide insight into the molecule's flexibility and the influence of intermolecular forces, like hydrogen bonding, on its structure.

Reaction Pathway Modeling and Transition State Analysis

Should this compound be involved in a chemical reaction, computational methods could be used to model the entire reaction pathway. This involves identifying the lowest energy path from reactants to products, crucially locating the high-energy transition state structure. The energy of this transition state determines the activation energy of the reaction, which is fundamental to understanding reaction rates and mechanisms. This type of analysis is vital for predicting how the molecule might be synthesized or how it might metabolize.

Structure-Reactivity Relationship Studies via Computational Methods

By calculating various electronic descriptors (such as electrostatic potential maps, atomic charges, and reactivity indices), computational methods can establish relationships between the molecule's structure and its likely chemical reactivity. nanobioletters.com For example, a molecular electrostatic potential (MEP) map would visually indicate the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of this compound, predicting the most likely sites for chemical attack. These studies are invaluable for designing new molecules with desired properties and for understanding the behavior of existing ones.

While the framework for a thorough computational study of this compound is well-established within the field, the execution of such research and the publication of its specific findings have yet to be reported. Therefore, the detailed data tables and specific research findings for this compound remain subjects for future investigation.

Future Research Directions and Synthetic Innovations for 1 2 Amino 5 Piperidinophenyl 1 Ethanone

Development of Novel and Highly Efficient Synthetic Routes

The synthesis of 1-(2-Amino-5-piperidinophenyl)-1-ethanone is not widely documented, presenting an opportunity for the development of innovative and efficient synthetic methodologies. Current strategies for synthesizing related 2-aminoacetophenones often involve multi-step processes that may suffer from limitations such as harsh reaction conditions or the generation of significant waste. guidechem.com Future research could focus on overcoming these challenges.

Potential Synthetic Strategies:

Palladium-Catalyzed Buchwald-Hartwig Amination: A promising approach would involve the coupling of 1-(2-amino-5-halophenyl)ethanone (where halo could be Br or I) with piperidine (B6355638). This reaction is known for its high efficiency and functional group tolerance. The required halo-substituted 2-aminoacetophenone (B1585202) could be synthesized from the corresponding commercially available halo-aniline derivative.

Nucleophilic Aromatic Substitution (SNA_r): An alternative route could start from 1-(2-fluoro-5-nitrophenyl)ethanone. The highly activated fluorine atom could be displaced by piperidine, followed by the reduction of the nitro group to the desired primary amine. This method's success would depend on the relative reactivity of the starting materials.

Reductive Amination: A one-pot synthesis could potentially be developed starting from 1-(2,5-diaminophenyl)ethanone (B1642213) and 1,5-dihalopentane or a suitable glutaraldehyde (B144438) derivative through a reductive amination process. researchgate.netyoutube.com

The efficiency of these proposed routes could be compared based on yield, purity of the product, reaction time, and cost-effectiveness of the starting materials and reagents. A data table summarizing these potential routes is presented below.

| Synthetic Route | Key Reaction | Potential Starting Materials | Anticipated Advantages | Potential Challenges |

| Route A | Buchwald-Hartwig Amination | 1-(2-amino-5-bromophenyl)ethanone, Piperidine | High yield, good functional group tolerance | Cost of palladium catalyst and ligands |

| Route B | Nucleophilic Aromatic Substitution | 1-(2-fluoro-5-nitrophenyl)ethanone, Piperidine | Potentially high yield due to activated substrate | Multi-step process involving nitration and reduction |

| Route C | Reductive Amination | 1-(2,5-diaminophenyl)ethanone, 1,5-Dihalopentane | Potential for one-pot synthesis | Possible side reactions and purification difficulties |

Expanding the Scope of Derivatization and Chemical Transformations

The three distinct functional groups of this compound offer a rich landscape for chemical derivatization. Future research should aim to systematically explore the reactivity of each site to generate a library of novel compounds with diverse structural motifs.

Derivatization of the Primary Aromatic Amine:

The primary aromatic amine is a key site for modifications. It can undergo a variety of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups via reductive amination or other alkylation methods.

Diazotization: Conversion to a diazonium salt, which can then be transformed into a wide range of other functional groups (e.g., -OH, -CN, -X).

Transformations of the Ketone Group:

The ketone functionality allows for numerous chemical transformations:

Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride (B1222165).

Reductive Amination: Reaction with amines in the presence of a reducing agent to form new amine derivatives.

Wittig Reaction: Conversion of the carbonyl group to an alkene.

Condensation Reactions: Aldol or Claisen-Schmidt condensations with other carbonyl compounds to build larger molecular frameworks. wisdomlib.org

Reactions Involving the Piperidine Moiety:

While the tertiary amine of the piperidine ring is generally less reactive, it can participate in:

Quaternization: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.

Oxidation: Formation of an N-oxide with appropriate oxidizing agents.

A systematic exploration of these transformations will significantly expand the chemical space accessible from this starting material.

Integration of Advanced Analytical and Computational Methodologies for Deeper Insight

To fully characterize this compound and its derivatives, the integration of advanced analytical and computational techniques will be crucial.

Advanced Analytical Techniques:

High-Resolution Mass Spectrometry (HRMS): Techniques like UHPLC-HRMS would be invaluable for the accurate mass determination and structural elucidation of newly synthesized derivatives, as well as for monitoring reaction progress and purity. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be essential for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction would provide definitive proof of their three-dimensional structure.

Computational Methodologies:

Density Functional Theory (DFT) Calculations: DFT can be employed to predict the geometric and electronic properties of the molecule, such as bond lengths, bond angles, orbital energies (HOMO-LUMO), and electrostatic potential maps. echemcom.comsamipubco.com This can provide insights into the molecule's reactivity and spectroscopic properties.

Molecular Docking and Dynamics Simulations: If this scaffold is explored for biological applications, computational docking and molecular dynamics simulations could predict its binding affinity and mode of interaction with biological targets like enzymes or receptors.

The table below outlines some key computed properties for the parent compound.

| Property | Value |

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| XLogP3-AA | 2.4 |

| Topological Polar Surface Area | 46.3 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from available chemical databases. guidechem.com

Strategic Applications of this compound in the Synthesis of Complex Organic Molecules

The structural features of this compound make it an attractive starting point for the synthesis of more complex molecules, particularly heterocyclic compounds which are prevalent in medicinal chemistry. mdpi.com

Synthesis of Heterocyclic Scaffolds:

Quinolines and Quinolones: The 2-aminoacetophenone core is a classic precursor for the synthesis of quinolines and quinolones through reactions like the Friedländer annulation. By reacting this compound with various dicarbonyl compounds, a library of novel piperidine-substituted quinolines could be generated.

Benzodiazepines: Condensation of the diamine that would result from the reduction of a nitro group in a precursor, or other suitable derivatives, with 1,3-dicarbonyl compounds could lead to the formation of benzodiazepine (B76468) scaffolds.

Indoles: The Fischer indole (B1671886) synthesis, starting from a hydrazine (B178648) derivative of the ketone, could be another avenue to explore for creating complex indole structures.

The use of this compound in diversity-oriented synthesis (DOS) could lead to the rapid generation of a multitude of structurally diverse molecules for screening in drug discovery programs. mdpi.com The piperidine moiety, in particular, is a common feature in many biologically active compounds and could impart favorable pharmacokinetic properties.

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 1-(2-Amino-5-piperidinophenyl)-1-ethanone, and how do they resolve structural ambiguities?

Methodological Answer:

- Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (e.g., via NIST databases ). For fragmentation patterns, cross-reference with structurally similar compounds like 1-(2-aminophenyl)ethanone, where NIST MS data highlight characteristic cleavage at the carbonyl group .

- NMR: Prioritize - and -NMR to resolve substituent positions. For example, in analogous compounds such as 1-(2-methylphenyl)ethanone, aromatic protons show distinct splitting patterns (δ 7.2–7.8 ppm) depending on substituent proximity .

- FT-IR: Identify amine (N–H stretch ~3300–3500 cm) and carbonyl (C=O stretch ~1680–1720 cm) functional groups. Compare with data from NIST Chemistry WebBook for validation .

Q. How should researchers design synthetic routes for this compound while minimizing hazardous intermediates?

Methodological Answer:

- Stepwise Functionalization: Start with a pre-functionalized piperidine ring to avoid handling unstable intermediates. For example, in piperidine-containing ketones like 1-(2-(4-fluorophenyl)piperidin-1-yl)ethanone, coupling reactions (e.g., Buchwald-Hartwig) are preferred for introducing the amino group under controlled conditions .

- Reduction Protocols: Use sodium borohydride or catalytic hydrogenation for nitro-to-amine conversions, as seen in nitro-substituted ethanones . Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Safety Precautions: Follow GHS/CLP guidelines (e.g., P261/P262 for avoiding inhalation/skin contact) as outlined for structurally related compounds .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations: Optimize molecular geometry using Gaussian or similar software. For example, in 1-(2-pyridinyl)ethanone, computational studies reveal electron-deficient aromatic rings favoring electrophilic attack .

- Reactivity Indices: Calculate Fukui indices to identify nucleophilic sites. The amino group in 2-aminophenyl derivatives exhibits high nucleophilicity, directing substitutions to the para position relative to the amine .

- Validation: Compare predicted outcomes with experimental data from analogous compounds, such as 4'-(2,4-difluorophenoxy)acetophenone, where substituent effects correlate with computed charge distributions .

Q. What experimental strategies resolve contradictions in reported biological activity data for piperidine-containing acetophenones?

Methodological Answer:

- Dose-Response Curves: Standardize assays (e.g., IC measurements) across multiple cell lines. For instance, biphenyl methanones show variable antimicrobial activity depending on substituent electronegativity .

- Metabolite Profiling: Use LC-MS to identify degradation products that may confound activity results. In 1-(3,4-dihydro-2H-pyrrol-5-yl)ethanone, oxidative metabolites can alter biological endpoints .

- Structural Analog Comparison: Cross-reference with compounds like 1-[4-Amino-2-(methylthio)pyrimidin-5-yl]ethanone, where sulfur substitution modulates bioavailability .

Q. How does crystallography aid in understanding the conformational flexibility of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction: Resolve piperidine ring puckering and torsional angles. For example, in 1-cyclopropyl-2-(2-fluorophenyl)ethanone, crystal structures reveal chair conformations stabilizing intramolecular hydrogen bonds .

- Comparative Analysis: Overlay structures with analogs like 1-(1-naphthyl)-5-phenyl-2,4-pentadien-1-one to assess steric effects of bulky substituents .

- Database Mining: Use Acta Crystallographica Section E datasets to identify trends in bond lengths/angles for piperidine-aryl systems .

Q. What methodologies validate the environmental stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose the compound to pH 3–10 buffers at 40–60°C for 4 weeks. Monitor degradation via HPLC, referencing protocols for 1-(2-hydroxy-5-methylphenyl)ethanone, which degrades via keto-enol tautomerism under acidic conditions .

- Photostability Studies: Use UV-Vis spectroscopy to track photodegradation. Nitro-substituted ethanones (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) exhibit rapid decomposition under UV light, necessitating dark storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.